4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS No.: 321715-14-4
Cat. No.: VC21431291
Molecular Formula: C12H11ClN2O2S
Molecular Weight: 282.75g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321715-14-4 |
|---|---|
| Molecular Formula | C12H11ClN2O2S |
| Molecular Weight | 282.75g/mol |
| IUPAC Name | 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
| Standard InChI Key | RQLXDFUYSXYHQP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Properties and Structure
Basic Structural Properties
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide possesses a well-defined structure with key functional groups that determine its chemical behavior. The compound consists of a 4-chlorobenzenesulfonyl group connected to a pyridin-3-ylmethyl moiety via a sulfonamide linkage. This arrangement creates a molecule with diverse reactive sites and specific spatial orientation that influences its physical and chemical characteristics.
The structural data for this compound includes:
The molecular structure features two aromatic rings - a chloro-substituted benzene ring and a pyridine ring - connected through a sulfonamide bridge and a methylene spacer. The 4-position chlorine substituent on the benzene ring contributes to the compound's electronic properties and reactivity profile, while the pyridine nitrogen provides a basic site for potential hydrogen bonding or coordination with metal centers.
Physical Properties
Although specific physical property data for 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is limited in the available sources, general characteristics can be inferred based on its structure and related compounds. Sulfonamides of this class typically appear as crystalline solids at room temperature with moderate water solubility. The presence of the aromatic rings contributes to UV absorbance properties that can be utilized for analytical detection.
The compound's physical state is likely to be a white to off-white solid at ambient conditions, similar to related sulfonamide derivatives. Its solubility profile would favor organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited solubility in water and nonpolar solvents.
Structural Variants and Related Compounds
Structural Analogs
Several structural analogs of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide have been reported in the literature, differing primarily in substitution patterns on the benzene ring or the position of the nitrogen atom in the pyridine ring. These analogs provide valuable insights into structure-activity relationships and the influence of specific functional groups on physicochemical properties.
One notable analog is 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 409357-26-2), which contains an additional methoxy group at the 3-position of the benzene ring. This compound has a molecular formula of C₁₃H₁₃ClN₂O₃S and a molecular weight of 312.77 g/mol . The addition of the methoxy group alters the electronic properties of the benzene ring and potentially influences hydrogen-bonding capabilities.
Another related compound is 4-chloro-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS: 433963-84-9), which differs in the position of the nitrogen atom in the pyridine ring (4-position instead of 3-position). This isomer maintains similar physicochemical properties with a molecular weight of 312.77 g/mol, but the changed position of the pyridine nitrogen could significantly affect its binding properties and biological activity .
Functional Group Modifications
Other variants include compounds with different functional groups at the 3-position of the benzene ring, such as:
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4-chloro-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 328090-04-6), which features a strongly electron-withdrawing nitro group. This compound has a molecular formula of C₁₂H₁₀ClN₃O₄S and a molecular weight of 327.74 g/mol .
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4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 879049-31-7), which contains a propoxy substituent that enhances lipophilicity. This compound has a molecular formula of C₁₅H₁₇ClN₂O₃S and a molecular weight of 340.82 g/mol.
These structural variations demonstrate the versatility of the core scaffold and its amenability to chemical modification for tuning specific properties.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide would typically involve multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals for:
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Aromatic protons of both the benzene and pyridine rings (typically in the range δ 7.0-8.5 ppm)
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Methylene protons linking the pyridine ring to the sulfonamide nitrogen (around δ 4.2-4.4 ppm)
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Sulfonamide NH proton (typically a broad singlet around δ 5.5-6.5 ppm)
¹³C NMR would show signals for the aromatic carbons, the methylene carbon, and the carbon bearing the sulfonamide group.
Infrared (IR) Spectroscopy
IR spectroscopy would display characteristic absorption bands for:
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N-H stretching (around 3300-3250 cm⁻¹)
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S=O asymmetric and symmetric stretching (around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹)
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Aromatic C=C stretching (around 1600-1400 cm⁻¹)
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C-Cl stretching (around 800-600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 282.75 g/mol, with characteristic fragmentation patterns involving cleavage of the S-N bond and loss of the pyridine moiety.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be employed for purity determination and separation. Typical mobile phases might include mixtures of petroleum ether and acetone or methanol and dichloromethane.
Data Tables
Physicochemical Properties of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Comparison of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide with Structural Analogs
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